
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is a complex organic compound known for its significant role in scientific research, particularly in the study of carcinogenesis. This compound is a derivative of butyric acid and is often used in experimental models to induce specific types of cancer, such as urinary bladder cancer, in laboratory animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate typically involves the reaction of butyric acid with 4-hydroxybutylamine, followed by nitrosation and esterification. The reaction conditions often include the use of solvents like acetone and reagents such as sodium nitrite for the nitrosation step .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitroso functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include various derivatives of butyric acid, such as carboxylic acids, amines, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is primarily used in scientific research to study the mechanisms of carcinogenesis. It is particularly valuable in:
Chemistry: Used to understand the chemical behavior of nitrosamines and their derivatives.
Biology: Employed in studies of cellular responses to carcinogens.
Medicine: Utilized in the development of cancer models for testing potential therapeutic agents.
Industry: May have applications in the synthesis of other complex organic compounds .
Wirkmechanismus
The compound exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer development. The nitroso group is particularly reactive and can form covalent bonds with DNA bases, disrupting normal cellular processes. This mechanism is crucial for its use in cancer research, as it helps to mimic the effects of carcinogens in humans .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine used in cancer research.
N-methyl-N-nitrosourea: A potent carcinogen used in experimental models.
N-nitrosodimethylamine: Known for its carcinogenic properties and used in various studies .
Uniqueness
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is unique due to its specific structure, which allows it to induce cancer in a controlled manner. Its ability to form stable DNA adducts makes it particularly valuable for studying the early stages of carcinogenesis and testing potential cancer therapies .
Eigenschaften
CAS-Nummer |
100700-29-6 |
|---|---|
Molekularformel |
C11H20N2O5 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
methyl 4-[4-acetyloxybutyl(nitroso)amino]butanoate |
InChI |
InChI=1S/C11H20N2O5/c1-10(14)18-9-4-3-7-13(12-16)8-5-6-11(15)17-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
PWJITWBMAVAXBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCN(CCCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
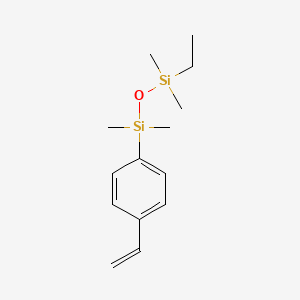
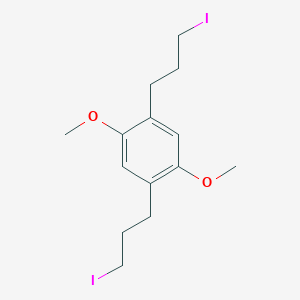
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
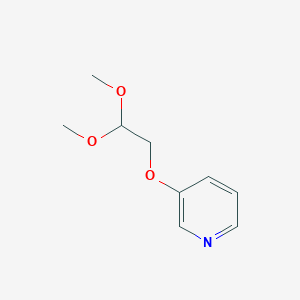
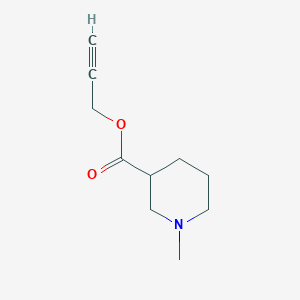

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

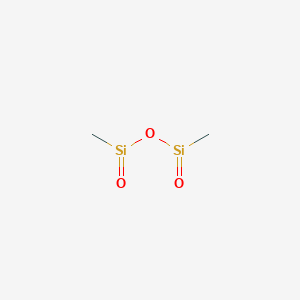
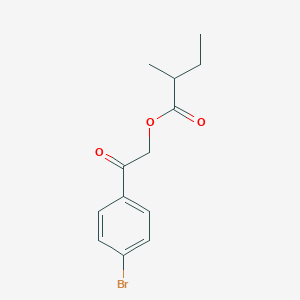

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
